N-(2-ethoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine
Overview
Description
N-(2-ethoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as ETBMT, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that has been synthesized through a multi-step process, and its unique structure and properties make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine involves its binding to the dopamine transporter, which prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a variety of effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological system being studied. In studies of the dopamine transporter, this compound has been shown to increase dopamine release and alter dopamine signaling pathways. In other studies, this compound has been used to investigate the role of neurotransmitter transporters in drug addiction and other behavioral disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-ethoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine in lab experiments is its selectivity for the dopamine transporter, which allows for precise manipulation of dopamine signaling pathways. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are numerous future directions for research involving N-(2-ethoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine. One potential area of study is the role of dopamine signaling in various psychiatric disorders, including depression and anxiety. Additionally, this compound could be used to investigate the molecular mechanisms underlying drug addiction and other behavioral disorders. Finally, further studies could be conducted to investigate the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders.
Scientific Research Applications
N-(2-ethoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine has been used in numerous scientific studies as a tool for investigating various biological processes. One of the most common applications of this compound is in the study of neurotransmitter transporters, particularly the dopamine transporter. This compound has been used to selectively block the dopamine transporter, allowing for the study of its function and regulation.
properties
IUPAC Name |
N'-[(2-ethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-5-17-14-9-7-6-8-13(14)12-16(4)11-10-15(2)3/h6-9H,5,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKMZWMLHBAEMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C)CCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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